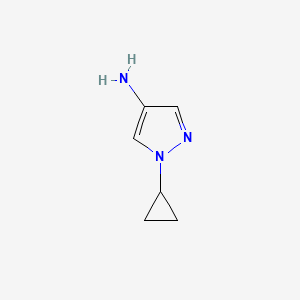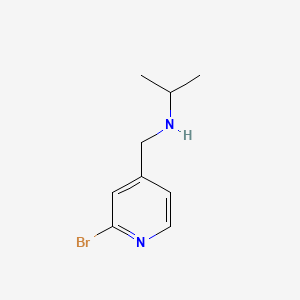
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine” can be analyzed using various tools such as MolView . This tool allows you to draw a molecule and convert it into a 3D model for a more detailed view.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in its Material Safety Data Sheet (MSDS). This includes information like melting point, boiling point, density, and more .Applications De Recherche Scientifique
Synthesis and Ligand Behavior
Sterically Demanding Iminopyridine Ligands Iminopyridine ligands, similar in structure to (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine, have been synthesized and studied. These ligands, due to their steric properties, have been involved in the creation of metal complexes with Fe, Pd, Ni, and Co. These complexes demonstrated significant ethylene dimerization selectivity, indicating potential applications in polymer synthesis and catalysis (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).
Novel Derivatives and Biological Activities
Efficient Synthesis of Novel Pyridine-Based Derivatives A study explored the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds demonstrated potential as chiral dopants for liquid crystals and exhibited biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing significant efficacy against certain blood clots and bacterial strains (Ahmad et al., 2017).
Coordination Chemistry and Complex Formation
Probing the Effect of Arm Length in Cu(II) Complexes The synthesis of unsymmetrical tripodal amines, including those structurally similar to this compound, led to the formation of mononuclear and dinuclear Cu(II) complexes. These complexes showed that the arm length and types of chelate ring sequences significantly influence the structure formation, potentially impacting the catalytic and electronic properties of these complexes (Keypour et al., 2015).
Manganese(II) Complexes of 2-Aminomethylpyridine-Derived Ligands Manganese(II) complexes were synthesized using ligands derived from 2-aminomethylpyridine, closely related to this compound. These complexes exhibited distinct coordination geometries and magnetic properties, indicating potential applications in magnetic materials and coordination chemistry (Wu et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIAICFZLLCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693771 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-60-2 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

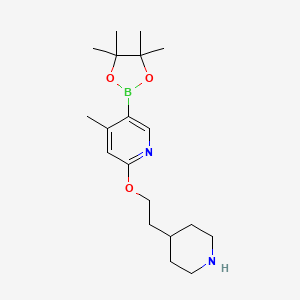
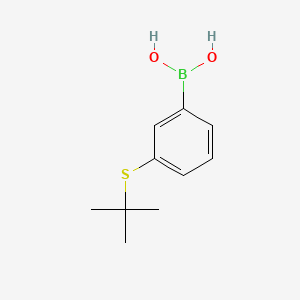
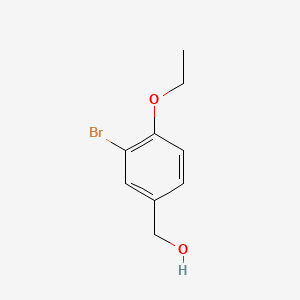
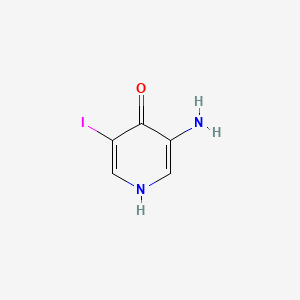


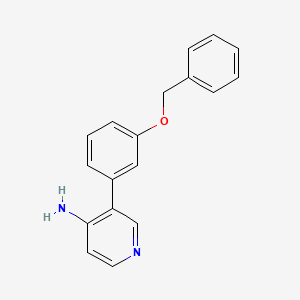
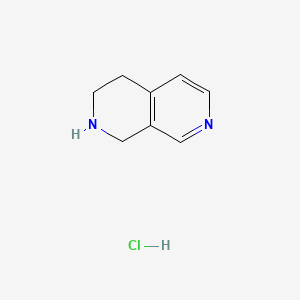
![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)
